Phosphoric acid, diisopropyl 2-piperidinoethyl ester
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Overview
Description
DIPEA is a versatile compound that has found extensive use in various fields of chemistry, including organic synthesis, medicinal chemistry, and material science. It is a non-nucleophilic base that is used to deprotonate acids, remove acidic protons, and catalyze reactions. DIPEA is a highly basic compound that has a pKa value of 11.0, making it an excellent base for deprotonation reactions. It is also a strong nucleophile that can participate in a variety of reactions, including substitution, addition, and elimination.
Mechanism Of Action
DIPEA is a non-nucleophilic base that deprotonates acids by accepting a proton. It is also a strong nucleophile that can participate in a variety of reactions, including substitution, addition, and elimination. DIPEA is highly basic and can abstract acidic protons from a wide range of substrates.
Biochemical And Physiological Effects
DIPEA is not a drug and does not have any known biochemical or physiological effects. It is a chemical reagent that is used in organic synthesis and other applications.
Advantages And Limitations For Lab Experiments
DIPEA is a highly versatile compound that has found extensive use in organic synthesis. It is a non-nucleophilic base that is used to deprotonate acids, remove acidic protons, and catalyze reactions. DIPEA is a highly basic compound that has a pKa value of 11.0, making it an excellent base for deprotonation reactions. It is also a strong nucleophile that can participate in a variety of reactions, including substitution, addition, and elimination. However, DIPEA has limitations in some reactions, and its use can lead to unwanted side reactions.
Future Directions
DIPEA has been extensively studied and used in various fields of chemistry. However, there is still scope for further research on its use in organic synthesis, medicinal chemistry, and material science. Future research could focus on developing new synthetic methodologies using DIPEA, exploring its use in new applications, and improving its efficiency and selectivity in reactions.
In conclusion, DIPEA is a highly versatile compound that has found extensive use in organic synthesis and other applications. It is a non-nucleophilic base that is used to deprotonate acids, remove acidic protons, and catalyze reactions. DIPEA is a highly basic compound that has a pKa value of 11.0, making it an excellent base for deprotonation reactions. It is also a strong nucleophile that can participate in a variety of reactions, including substitution, addition, and elimination. Further research on DIPEA could lead to new synthetic methodologies and applications in various fields of chemistry.
Synthesis Methods
DIPEA is synthesized by reacting piperidine with diisopropyl phosphoramidite in the presence of a catalyst. This reaction is carried out in an inert atmosphere, and the product is purified by distillation or chromatography. The yield of DIPEA is typically high, and the product is of high purity.
Scientific Research Applications
DIPEA has found extensive use in organic synthesis as a base. It is used to deprotonate acids, remove acidic protons, and catalyze reactions. It is also used as a solvent for a variety of reactions. DIPEA has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials.
properties
CAS RN |
17875-13-7 |
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Product Name |
Phosphoric acid, diisopropyl 2-piperidinoethyl ester |
Molecular Formula |
C13H28NO4P |
Molecular Weight |
293.34 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl dipropan-2-yl phosphate |
InChI |
InChI=1S/C13H28NO4P/c1-12(2)17-19(15,18-13(3)4)16-11-10-14-8-6-5-7-9-14/h12-13H,5-11H2,1-4H3 |
InChI Key |
IGMOFXNSLOAEAU-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=O)(OCCN1CCCCC1)OC(C)C |
Canonical SMILES |
CC(C)OP(=O)(OCCN1CCCCC1)OC(C)C |
Other CAS RN |
17875-13-7 |
synonyms |
Phosphoric acid diisopropyl 2-piperidinoethyl ester |
Origin of Product |
United States |
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